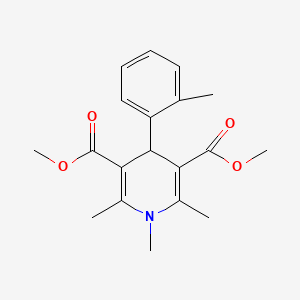

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

3,5-Dimethyl 1,2,6-trimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central pyridine ring substituted at positions 1, 2, 4, and 6 with methyl groups and at positions 3 and 5 with dimethyl carboxylate ester moieties. The 4-position features a 2-methylphenyl substituent, distinguishing it from other 1,4-DHP analogs. The stereoelectronic properties of the substituents influence its conformational flexibility, reactivity, and intermolecular interactions, as evidenced by crystallographic analyses using programs like SHELXL .

Properties

IUPAC Name |

dimethyl 1,2,6-trimethyl-4-(2-methylphenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-11-9-7-8-10-14(11)17-15(18(21)23-5)12(2)20(4)13(3)16(17)19(22)24-6/h7-10,17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANPSCRELBLWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Dihydropyridine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Electronic Comparison of 1,4-Dihydropyridine Derivatives

Notes:

- Electronic Effects : The 4-aryl substituent significantly impacts the molecule’s electronic profile. The target compound’s 2-methylphenyl group is weakly electron-donating, contrasting with nifedipine’s strongly electron-withdrawing 2-nitrophenyl group. This difference may alter redox behavior and binding affinity to calcium channels .

- Conformational Flexibility: The 1,2,6-trimethyl substitution in the target compound introduces steric effects that may influence ring puckering. Cremer-Pople parameters (e.g., puckering amplitude $ q $) derived from crystallographic data could reveal nonplanar conformations critical for biological activity .

Key Research Findings

Structural Insights: X-ray crystallography using SHELX software confirms the 1,4-DHP core adopts a boat-like conformation in solid-state, stabilized by intramolecular hydrogen bonds between carboxylate oxygens and adjacent methyl groups .

Biological Implications :

- Nifedipine’s nitro group enhances calcium channel blockade via dipole interactions with receptor sites. The target compound’s methyl group may reduce potency but improve metabolic stability due to decreased susceptibility to nitroreductase-mediated degradation .

Thermodynamic Stability: Comparative studies suggest electron-withdrawing 4-aryl groups (e.g., NO₂ in nifedipine) increase ring oxidation susceptibility, whereas electron-donating groups (e.g., methyl in the target compound) stabilize the 1,4-DHP ring against autoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.